molecular formula C23H19FN6O2 B2736108 N-(2,3-dimethylphenyl)-2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide CAS No. 1206988-05-7

N-(2,3-dimethylphenyl)-2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide

Cat. No.: B2736108
CAS No.: 1206988-05-7
M. Wt: 430.443
InChI Key: BXBSMMNUTVJEOZ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a fascinating chemical compound that holds immense potential for scientific research. With its unique properties, it can be employed in various studies, ranging from drug discovery to material science.

Chemical Reactions Analysis

N-(2,3-dimethylphenyl)-2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions would depend on the specific functional groups present in the compound. For example, oxidation reactions might involve reagents like potassium permanganate or chromium trioxide, while reduction reactions could use reagents such as lithium aluminum hydride or sodium borohydride. Substitution reactions might involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced .

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study various biochemical pathways. In medicine, it could be investigated for its potential therapeutic effects, possibly acting as a lead compound for drug development. In industry, it might be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets and pathways. While detailed information about its mechanism is not available, it is likely that the compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction could lead to changes in cellular processes, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

N-(2,3-dimethylphenyl)-2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with analogous structures or functional groups. For instance, compounds with similar pharmacophores or chemical backbones could be considered.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN6O2/c1-14-4-3-5-18(15(14)2)25-21(31)13-30-23(32)28-10-11-29-20(22(28)27-30)12-19(26-29)16-6-8-17(24)9-7-16/h3-12H,13H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBSMMNUTVJEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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